

# Application Notes and Protocols: Measuring Atrial Effective Refractory Period with BMS-394136

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## Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231

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## Introduction

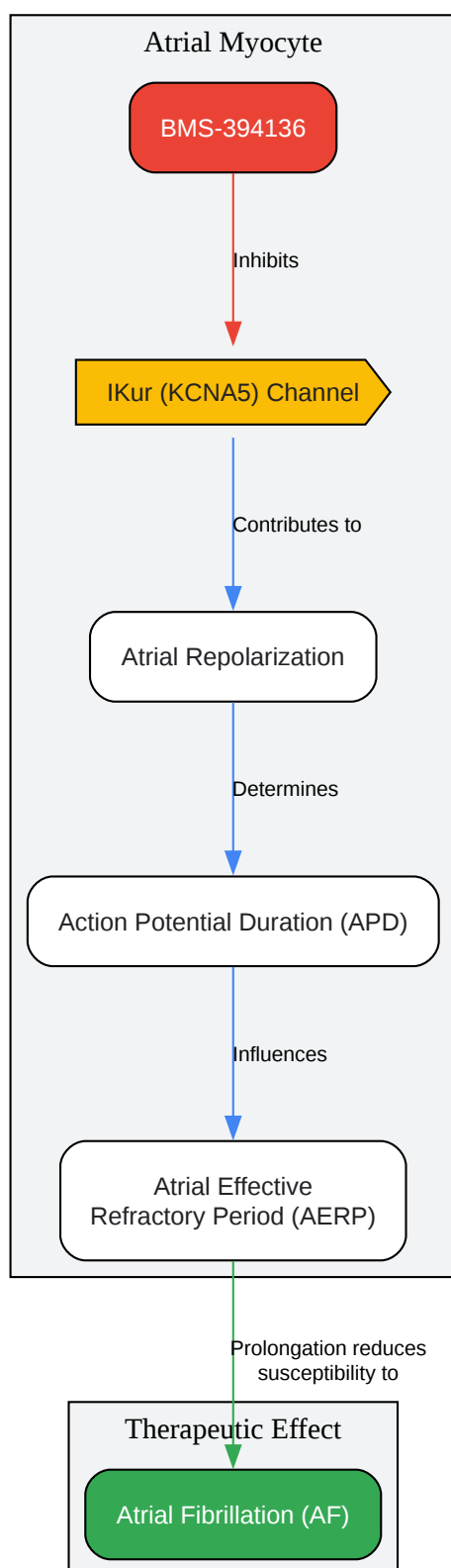
Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic and rapid electrical activity in the atria. A key electrophysiological parameter in the study of AF is the atrial effective refractory period (AERP), which is the interval during which a propagated electrical impulse cannot be generated. Shortening of the AERP is a hallmark of the electrical remodeling that perpetuates AF. Therefore, pharmacological agents that prolong AERP are a promising therapeutic strategy for the management of AF.

**BMS-394136** is a novel and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria.<sup>[1]</sup> This atrial-selective action makes **BMS-394136** a targeted therapeutic candidate for AF with a potentially lower risk of ventricular proarrhythmic effects. These application notes provide detailed protocols for the in vivo measurement of AERP in preclinical animal models to assess the electrophysiological effects of **BMS-394136**.

## Mechanism of Action

**BMS-394136** selectively blocks the KCNA5 gene-encoded IKur potassium channel.<sup>[1]</sup> This channel plays a significant role in the repolarization phase of the atrial action potential. By

inhibiting  $I_{Kur}$ , **BMS-394136** prolongs the atrial action potential duration (APD) and, consequently, the AERP.<sup>[1][2]</sup> This targeted action in the atria is crucial for its potential as a safer antiarrhythmic drug for AF.<sup>[1]</sup>



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Mechanism of action of **BMS-394136** in the atria.

## Data Presentation

The following tables summarize the quantitative effects of **BMS-394136** on the atrial effective refractory period (AERP) and action potential duration (APD) from in vivo and in vitro studies.

Table 1: In Vivo Effect of **BMS-394136** on Atrial Effective Refractory Period (AERP) in Anesthetized Animals<sup>[1]</sup>

Animal Model	Dose (mg/kg)	Change in AERP (ms)
Beagle Dogs	0.3	1 ± 1
1.0	9 ± 4	
3.0	14 ± 3	
10.0	25 ± 6	
Rabbits	0.3	5 ± 3
1.0	17 ± 2	
3.0	20 ± 2	
10.0	34 ± 2	
p<0.05		

Table 2: In Vitro Effect of **BMS-394136** on Atrial Action Potential Duration (APD)<sup>[1]</sup>

Animal Model	Concentration (μM)	Change in Atrial APD50 (ms)
Rabbits	0.3 - 10.0	13 ± 4 to 36 ± 5
Beagles	0.3 - 10.0	98 ± 41 to 109 ± 38

Table 3: Effect of **BMS-394136** on AERP and APD During Acute Atrial Ischemia in Beagle Dogs<sup>[2]</sup>

Condition	Parameter	BMS-394136 (10 mg/kg) Effect
In Vivo Ischemia	AERP Prolongation (ms) at 0.5h	32 ± 9
In Vitro Ischemia	APD30 Prolongation (%) at 10 μM	46 ± 12
APD50 Prolongation (%) at 10 μM	50 ± 15	
In Vitro No Ischemia	APD30 Prolongation (%) at 10 μM	21 ± 12
APD50 Prolongation (%) at 10 μM	26 ± 4	
p<0.05		

## Experimental Protocols

### In Vivo Measurement of Atrial Effective Refractory Period (AERP)

This protocol describes the in vivo measurement of AERP in anesthetized beagle dogs or rabbits to evaluate the electrophysiological effects of **BMS-394136**.

#### 1. Animal Preparation and Anesthesia:

- Beagle dogs (7-14 kg) or rabbits (3-4 kg) are used.[\[1\]](#)
- Anesthetize beagle dogs with α-chloralose.[\[2\]](#)
- Anesthetize rabbits with a combination of propofol and fentanyl.[\[1\]](#)
- Maintain body temperature at 37°C using a heating lamp and monitor with a rectal probe to prevent arrhythmias due to hypothermia.[\[3\]](#)
- Continuously monitor surface ECG throughout the procedure.

## 2. Catheter Placement:

- Introduce multi-electrode catheters into the right atrium and left ventricle via appropriate vascular access (e.g., femoral vein and artery).
- Position the atrial catheter for stable recording of the atrial electrogram and for pacing.
- Position the ventricular catheter for recording the ventricular electrogram and measuring the ventricular effective refractory period (VERP) as a control.<sup>[1]</sup>

## 3. Baseline Electrophysiological Measurements:

- Determine the pacing threshold, which is the minimum stimulus intensity required to consistently capture the atrium. Pacing is then performed at twice this threshold.
- To measure the baseline AERP, deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 300-400 ms).
- Following the S1 drive train, deliver a premature extrastimulus (S2).
- The initial S1-S2 coupling interval should be long enough to ensure atrial capture.
- Progressively decrease the S1-S2 coupling interval in decrements of 10 ms until the S2 stimulus fails to elicit a propagated atrial response.<sup>[4]</sup>
- The AERP is defined as the longest S1-S2 coupling interval that fails to capture the atrium.<sup>[5]</sup>

## 4. Administration of **BMS-394136**:

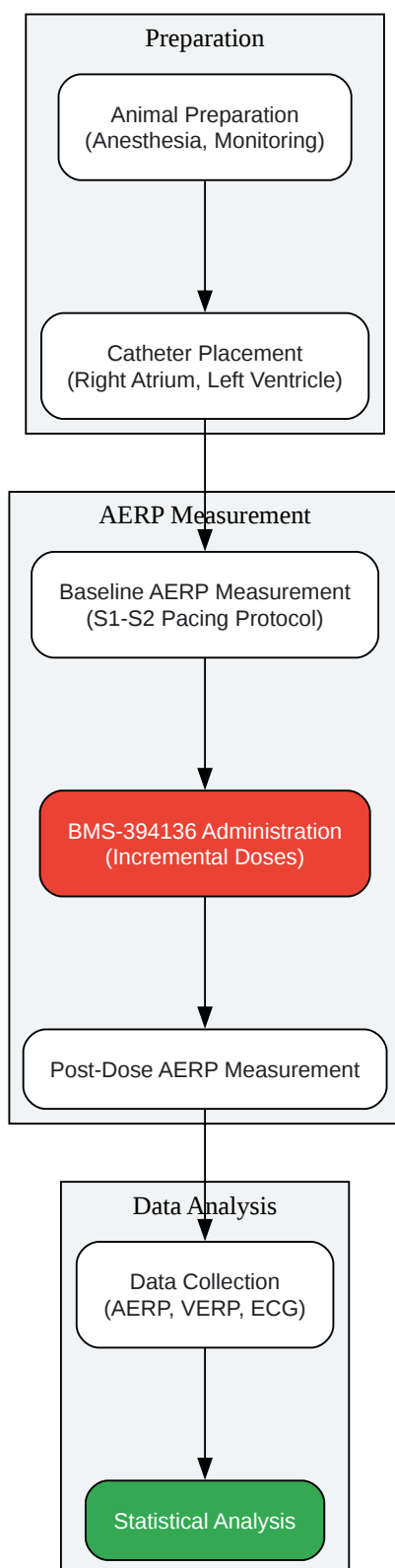
- Prepare a stock solution of **BMS-394136** for intravenous infusion.
- Administer **BMS-394136** as an incremental intravenous infusion at doses of 0.3, 1, 3, and 10 mg/kg.<sup>[1]</sup>
- Allow for a stabilization period after each dose before repeating the electrophysiological measurements.

## 5. Post-Dose AERP Measurement:

- Repeat the AERP measurement protocol as described in step 3 after each dose of **BMS-394136**.
- Concurrently, measure the ventricular effective refractory period (VERP) to assess the atrial selectivity of the compound.[\[1\]](#)
- Continuously monitor ECG for any changes in PR, QRS, and QT intervals.[\[1\]](#)

#### 6. Data Analysis:

- Compare the AERP values at each dose of **BMS-394136** to the baseline measurement.
- Analyze changes in other electrocardiographic parameters.
- Use appropriate statistical methods (e.g., paired t-test or ANOVA) to determine the significance of the observed changes.



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Experimental workflow for in vivo AERP measurement.



## In Vitro Measurement of Atrial Action Potential Duration (APD)

This protocol outlines the in vitro measurement of APD in isolated atrial tissue to complement the in vivo findings.

### 1. Tissue Preparation:

- Excise the heart from an anesthetized animal (e.g., rabbit or beagle dog).
- Dissect the right atrial tissue in a perfusion chamber containing oxygenated Tyrode's solution.

### 2. Microelectrode Impalement:

- Use standard microelectrode techniques to impale atrial cells.
- Record the transmembrane action potentials.

### 3. Baseline APD Measurement:

- Pace the atrial tissue at a constant cycle length.
- Record baseline action potentials and measure the APD at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90).[\[1\]](#)

### 4. Application of **BMS-394136**:

- Add **BMS-394136** to the perfusion solution at increasing concentrations (e.g., 0.3, 1.0, 3.0, and 10  $\mu$ M).[\[1\]](#)
- Allow for equilibration at each concentration.

### 5. Post-Drug APD Measurement:

- Record action potentials and measure APD at each concentration of **BMS-394136**.

### 6. Data Analysis:

- Compare the APD values at each concentration to the baseline measurements.
- Determine the concentration-dependent effect of **BMS-394136** on atrial repolarization.

## Conclusion

**BMS-394136** demonstrates a clear, dose-dependent prolongation of the atrial effective refractory period and action potential duration in preclinical models.[1] Its atrial selectivity, evidenced by the lack of significant effects on ventricular refractoriness, highlights its potential as a targeted and safer therapeutic agent for the treatment of atrial fibrillation.[1] The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of **BMS-394136** and other IKur inhibitors.

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